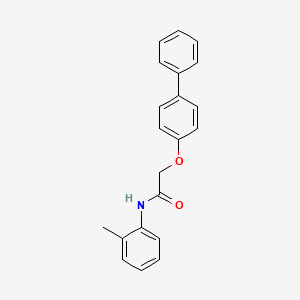

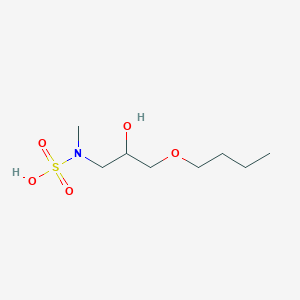

2-(4-biphenylyloxy)-N-(2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-biphenylyloxy)-N-(2-methylphenyl)acetamide, commonly known as BMA-168, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMA-168 belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been shown to have anti-estrogenic effects in breast cancer cells. In

Scientific Research Applications

Metabolic Pathways and Genetic Variations

Research into the metabolism of acetaminophen, a compound closely related to 2-(4-biphenylyloxy)-N-(2-methylphenyl)acetamide, has revealed significant insights into its metabolic pathways and the impact of genetic differences on these processes. Studies have shown that acetaminophen is metabolized through several pathways, including glucuronidation, sulfation, and oxidation. Genetic variations among individuals can influence the activity of these metabolic pathways, affecting the drug's efficacy and risk of toxicity. This understanding is crucial for personalizing medication strategies to enhance therapeutic outcomes while minimizing adverse effects (Li-zi Zhao & G. Pickering, 2011).

Environmental Considerations

The environmental impact of acetaminophen, related to 2-(4-biphenylyloxy)-N-(2-methylphenyl)acetamide, has been a growing concern, particularly regarding its presence in water bodies due to pharmaceutical effluents. Research has focused on the adsorption techniques for removing acetaminophen from water, highlighting the efficiency of certain materials like ZnAl/biochar. This line of inquiry not only addresses the environmental persistence of such compounds but also explores innovative solutions for water treatment technologies. The mechanisms behind acetaminophen adsorption, including π-π interactions and hydrogen bonding, provide a foundation for developing more effective environmental remediation strategies (C. Igwegbe et al., 2021).

Therapeutic Insights and Mechanisms

Beyond its well-known applications, research into the therapeutic mechanisms of acetaminophen has uncovered novel insights into its analgesic effects. It was traditionally thought that its action was primarily through cyclooxygenase inhibition. However, recent studies have proposed that metabolites like N-acylphenolamine (AM404) play a significant role, acting on receptors in the brain and spinal cord to induce analgesia. This deeper understanding of acetaminophen's analgesic mechanisms opens new avenues for pain management strategies, emphasizing the importance of metabolic products in its therapeutic profile (Nobuko Ohashi & T. Kohno, 2020).

properties

IUPAC Name |

N-(2-methylphenyl)-2-(4-phenylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c1-16-7-5-6-10-20(16)22-21(23)15-24-19-13-11-18(12-14-19)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPMMNRNCONYRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(biphenyl-4-yloxy)-N-(2-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)

![7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5562579.png)

![[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5562593.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5562607.png)

![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)

![4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5562638.png)

![5-[1-(4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5562639.png)

![N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide](/img/structure/B5562640.png)